cycloheptyl 4-(2,3-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
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Overview
Description
Cycloheptyl 4-(2,3-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a cycloheptyl ring, a dichlorophenyl group, and a tetrahydropyridine ring
Preparation Methods
The synthesis of cycloheptyl 4-(2,3-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyridine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrahydropyridine ring.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a substitution reaction, often using a dichlorobenzene derivative as the starting material.
Attachment of the Cycloheptyl Group: The cycloheptyl group is attached via a nucleophilic substitution reaction, typically using a cycloheptyl halide.
Final Coupling and Purification: The final product is obtained through coupling reactions and purified using techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
Cycloheptyl 4-(2,3-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s versatility in organic synthesis.
Hydrolysis: Acidic or basic hydrolysis can break down the ester linkage, yielding the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction efficiency.
Scientific Research Applications
Cycloheptyl 4-(2,3-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has a wide range of scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting neurological disorders and cancer.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules, enabling the creation of novel compounds with diverse biological activities.
Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic benefits.
Industrial Applications: The compound’s unique structure makes it useful in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cycloheptyl 4-(2,3-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It may act as an inhibitor or modulator of specific pathways, influencing cellular processes and biochemical reactions. The compound’s effects are mediated through binding to active sites or allosteric sites on target proteins, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
Cycloheptyl 4-(2,3-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can be compared with similar compounds such as:
Cariprazine: An atypical antipsychotic with a similar dichlorophenyl group, used in the treatment of schizophrenia and bipolar disorder.
Piperazine Derivatives: Compounds like aripiprazole and quetiapine, which share structural similarities and are used in psychiatric treatments.
Dihydropyridine Derivatives: These compounds, such as nifedipine, are used as calcium channel blockers in the treatment of hypertension.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C20H23Cl2NO3 |
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Molecular Weight |
396.3g/mol |
IUPAC Name |
cycloheptyl 4-(2,3-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
InChI |
InChI=1S/C20H23Cl2NO3/c1-12-18(20(25)26-13-7-4-2-3-5-8-13)15(11-17(24)23-12)14-9-6-10-16(21)19(14)22/h6,9-10,13,15H,2-5,7-8,11H2,1H3,(H,23,24) |
InChI Key |
OCPWZUPWKPYBEI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(CC(=O)N1)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC3CCCCCC3 |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC3CCCCCC3 |
Origin of Product |
United States |
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